1-Pentan-3-ylpiperidine-4-carbaldehyde

Descripción

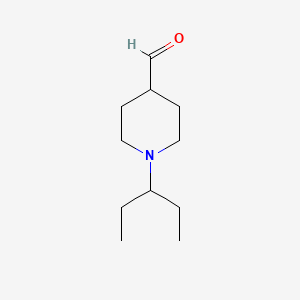

1-Pentan-3-ylpiperidine-4-carbaldehyde (CID 80098853) is a piperidine derivative characterized by a branched pentan-3-yl substituent at the nitrogen atom and an aldehyde functional group at the 4-position of the piperidine ring. Its molecular formula is C₁₁H₂₁NO, with a SMILES representation of CCC(CC)N1CCC(CC1)C=O and an InChIKey of FUDINSAPXPWWGJ-UHFFFAOYSA-N .

Propiedades

IUPAC Name |

1-pentan-3-ylpiperidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-3-11(4-2)12-7-5-10(9-13)6-8-12/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDINSAPXPWWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CCC(CC1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537565-45-9 | |

| Record name | 1-(pentan-3-yl)piperidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Pentan-3-ylpiperidine-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with pentan-3-one in the presence of a reducing agent such as sodium borohydride. The reaction conditions typically require anhydrous conditions and a suitable solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-Pentan-3-ylpiperidine-4-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield alcohols or amines.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-Pentan-3-ylpiperidine-4-carbaldehyde has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

1-Pentan-3-ylpiperidine-4-carbaldehyde is similar to other piperidine derivatives, such as 1-(Pentan-3-yl)piperidine and 1-Pentan-3-ylpiperidine-4-carboxylic acid. its unique structure, particularly the presence of the formyl group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.

Comparación Con Compuestos Similares

Key Observations

Substituent Branching vs. Linear chains (e.g., 1-pentyl) may enhance lipophilicity but lack the steric modulation of branched chains.

Aldehyde Position

- All analogs share an aldehyde at the 4-position, enabling similar electrophilic reactivity. However, steric and electronic environments vary due to substituent differences.

Substituent Bulk

- The cyclohexyl analog’s bulky group could impede interactions in enzymatic or synthetic pathways, contrasting with the moderate bulk of the pentan-3-yl group.

Unsubstituted Piperidine

- Piperidine-4-carbaldehyde (unsubstituted) serves as a baseline, highlighting how alkyl/aryl groups alter solubility and reactivity.

Theoretical Property Predictions

Using the target compound’s structural data , we infer properties relative to analogs:

- Lipophilicity (logP) : Branched chains (e.g., pentan-3-yl) typically reduce logP compared to linear chains due to decreased surface area.

- Solubility : The aldehyde group enhances polarity, but branched alkyl chains may limit aqueous solubility versus unsubstituted analogs.

- Reactivity : Steric hindrance from the pentan-3-yl group could slow aldehyde-mediated reactions (e.g., Schiff base formation) compared to less hindered derivatives.

Actividad Biológica

1-Pentan-3-ylpiperidine-4-carbaldehyde is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, along with synthesis methods, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a piperidine ring substituted with a pentan-3-yl group and an aldehyde functional group, which may contribute to its biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various piperidine derivatives, this compound showed effective inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

2. Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways.

A notable study reported the following findings:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| A549 (Lung Cancer) | 12.3 |

These results indicate that this compound could be a promising candidate for further development as an anticancer drug.

3. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function.

One study highlighted:

"The compound demonstrated significant neuroprotection against oxidative stress-induced damage in neuronal cells" .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : The reaction of pentan-3-one with piperidine under basic conditions leads to the formation of the piperidine ring.

- Aldehyde Introduction : The introduction of the aldehyde functional group can be achieved through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate).

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

- A study published in Journal of Medicinal Chemistry explored its antimicrobial effects and identified structure-activity relationships that enhance efficacy against resistant bacterial strains .

- Another investigation focused on its anticancer properties, demonstrating potent activity against specific cancer cell lines and elucidating potential mechanisms involving apoptosis .

- Research on neuroprotection indicated that it could mitigate damage in models of Alzheimer's disease, suggesting a role in cognitive preservation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Pentan-3-ylpiperidine-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves functionalizing piperidine derivatives. For example, alkylation of piperidine-4-carbaldehyde with 3-pentanol under acidic catalysis (e.g., H₂SO₄) followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C), and solvent polarity to improve yield. Analytical tools like TLC and GC-MS monitor reaction progress .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation. Conduct risk assessments using Safety Data Sheets (SDS) guidelines for aldehydes and piperidine derivatives. Ventilated fume hoods are mandatory during synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ to confirm aldehyde proton (δ ~9.5–10.0 ppm) and piperidine/pentyl chain integration.

- FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H aldehyde).

- HRMS : Exact mass validation (e.g., ESI+ mode). Compare with PubChem data for structural verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or analytical data for this compound?

- Methodological Answer : Use iterative validation:

- Replicate procedures from literature with controlled variables (e.g., reagent purity, solvent dryness).

- Cross-validate data using orthogonal methods (e.g., HPLC purity vs. NMR integration).

- Consult databases like Reaxys or SciFinder to identify discrepancies in reported melting points or spectral data .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for aldehyde reactions.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.

- Validate predictions with experimental kinetic studies (e.g., monitoring by UV-Vis spectroscopy) .

Q. How can X-ray crystallography be applied to confirm the stereochemistry of derivatives of this compound?

- Methodological Answer : Crystallize derivatives (e.g., Schiff bases) via slow evaporation. Use SHELXL for structure refinement. Key parameters:

- Resolution : Aim for <1.0 Å to resolve chiral centers.

- Twinned Data : Apply SHELXD/SHELXE for phase correction in challenging cases.

- Validate with CCDC deposition and R-factor analysis .

Q. What strategies improve batch-to-batch consistency in synthesizing enantiomerically pure forms of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/IPA for enantiomer separation.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in alkylation steps.

- QC Protocols : Implement HPLC-UV/ECD for enantiomeric excess (ee) quantification. Document deviations via statistical process control (SPC) charts .

Data Presentation Example

| Parameter | Typical Value | Validation Method |

|---|---|---|

| Melting Point | 85–87°C (lit. 84–86°C) | Differential Scanning Calorimetry |

| Purity (HPLC) | >98% | C18 column, 220 nm detection |

| Enantiomeric Excess | 95% ee | Chiral HPLC (AD-H column) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.